ethyl [9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate
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Overview
Description
Ethyl [9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the pyrido[2,1-b][1,3,5]thiadiazine core, followed by the introduction of the cyano and ethyl acetate groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic ring and other positions on the molecule can undergo substitution reactions to introduce new groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dimethoxyphenyl acetate: Shares the dimethoxyphenyl group but lacks the pyrido[2,1-b][1,3,5]thiadiazine core.
Ethyl cyano(3,4-dimethoxyphenyl)acetate: Similar structure but without the pyrido[2,1-b][1,3,5]thiadiazine core.
Uniqueness
Ethyl [9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate is unique due to its combination of functional groups and the pyrido[2,1-b][1,3,5]thiadiazine core
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 2-[9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]acetate |
InChI |
InChI=1S/C20H23N3O5S/c1-4-28-19(25)10-22-11-23-18(24)8-14(15(9-21)20(23)29-12-22)13-5-6-16(26-2)17(7-13)27-3/h5-7,14H,4,8,10-12H2,1-3H3 |
InChI Key |
AVDSCDDJWCPQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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